molecular formula C31H24Cl4O6 B10889733 Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate)

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate)

Cat. No.: B10889733
M. Wt: 634.3 g/mol
InChI Key: JMTHJDNZKJKESX-UHFFFAOYSA-N
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Description

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate) is a complex organic compound characterized by its unique structure, which includes two dichlorobenzene rings and two methoxybenzoate groups linked by a propane-2,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate) typically involves the reaction of 2,6-dichlorobenzene with 2-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-throughput screening methods can also optimize the reaction parameters, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.

    Substitution: Halogen atoms in the dichlorobenzene rings can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A Dimethyl Ether: Similar in structure but with different functional groups.

    4,4’-(Propane-2,2-diyl)bis(2,6-dimethylphenol): Another compound with a propane-2,2-diyl bridge but different substituents on the benzene rings.

    4,4’-(Propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol): Contains dimethylamino groups instead of methoxybenzoate groups.

Uniqueness

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate) is unique due to its specific combination of dichlorobenzene and methoxybenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H24Cl4O6

Molecular Weight

634.3 g/mol

IUPAC Name

[2,6-dichloro-4-[2-[3,5-dichloro-4-(2-methoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-methoxybenzoate

InChI

InChI=1S/C31H24Cl4O6/c1-31(2,17-13-21(32)27(22(33)14-17)40-29(36)19-9-5-7-11-25(19)38-3)18-15-23(34)28(24(35)16-18)41-30(37)20-10-6-8-12-26(20)39-4/h5-16H,1-4H3

InChI Key

JMTHJDNZKJKESX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=CC=C2OC)Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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